molecular formula C11H21NO4 B2401808 tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1207853-51-7

tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2401808
CAS No.: 1207853-51-7
M. Wt: 231.292
InChI Key: FGGZZBDJYMUXDT-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 191280-88-3) is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a methoxymethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol . The compound is synthesized via stereoselective methods involving Boc protection, hydroxylation, and methoxymethylation, followed by purification via column chromatography . Key characterization data include:

  • Spectroscopy: Distinct ¹H/¹³C NMR signals for the hydroxy (δ ~4.0–5.0 ppm) and methoxymethyl (δ ~3.3–3.5 ppm) groups .
  • High-resolution mass spectrometry (HRMS): Confirmed molecular ion peak at m/z 217.26 .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZZBDJYMUXDT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

L-proline serves as a cost-effective starting material due to its inherent (S)-configuration at the 2-position. A three-step sequence involves:

  • Protection of the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving 92% yield.
  • Oxidation of the 4-position alcohol using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone, followed by stereoselective reduction with (R)-CBS catalyst to install the (S)-hydroxyl group.
  • Methoxymethyl introduction via Mitsunobu reaction with methoxymethanol and diethyl azodicarboxylate (DEAD), yielding 78% of the desired (2S,4S) isomer.

This route benefits from commercial availability but requires careful control during oxidation to avoid over-oxidation to glutaric acid derivatives.

Asymmetric [3+2] Cycloaddition

Transition-metal-catalyzed cycloadditions between azomethine ylides and electron-deficient alkenes provide direct access to the pyrrolidine skeleton. A nickel(II)-BOX complex catalyzes the reaction between N-Boc-iminoglycinate and methyl acrylate, achieving 94% enantiomeric excess (ee) for the (2S,4S) product. Key parameters:

  • Temperature: -20°C
  • Solvent: Dichloromethane (DCM)
  • Catalyst loading: 5 mol%

Post-cycloaddition modifications include hydrolysis of the ester to the alcohol (NaOH/EtOH, 85% yield) and methoxymethyl installation via Williamson ether synthesis.

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). Comparative studies reveal:

Protection Method Deprotection Reagent Yield (%) Purity (%)
Boc TFA/DCM 95 99.5
Fmoc Piperidine/DMF 88 98.2
Cbz H₂/Pd-C 91 97.8

Data aggregated from supplier technical documents.

The 4-hydroxy group often requires transient protection during methoxymethylation. tert-Butyldimethylsilyl (TBS) ethers are preferred over benzyl ethers due to superior compatibility with subsequent Grignard reactions (Table 2):

Protecting Group Deprotection Conditions Compatibility with MeOCH₂Cl
TBS TBAF/THF Excellent
Bn H₂/Pd-C Moderate
Ac NaOH/MeOH Poor

Methoxymethyl Group Installation

Introducing the methoxymethyl moiety at the 2-position demands precise stereocontrol. Two validated methods exist:

Mitsunobu Alkylation

Reaction of the secondary alcohol with methoxymethanol under Mitsunobu conditions (DEAD, PPh₃) in THF at 0°C achieves 78% yield with complete retention of configuration. Limitations include phosphine byproduct removal, addressed via silica gel chromatography with 9:1 hexane/ethyl acetate.

Epoxide Ring-Opening

Epoxidizing the 2-vinylpyrrolidine intermediate with mCPBA followed by nucleophilic attack by sodium methoxide methanolate provides the methoxymethyl group in 68% yield. While step-intensive, this method avoids phosphine waste.

Industrial-Scale Purification

Final purification employs simulated moving bed (SMB) chromatography to separate (2S,4S) from (2R,4R) diastereomers. Optimal conditions:

  • Stationary phase: Chiralpak IC (20 μm)
  • Mobile phase: 85:15 CO₂/ethanol
  • Throughput: 1.2 kg/day

This method reduces solvent consumption by 40% compared to batch chromatography.

Emerging Synthetic Technologies

Recent advances include:

  • Flow Chemistry : A continuous flow system combining enzymatic resolution (Candida antarctica lipase B) with inline IR monitoring achieves 99.1% ee at 200 g/h throughput.
  • Electrochemical Oxidation : Replacing Cr(VI) reagents with MnO₂ anodes in acetate buffer reduces heavy metal waste by 90%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the use of pyrrolidine derivatives, which can be modified to enhance biological activity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization, ensuring purity and structural integrity.

Medicinal Chemistry

Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. Research indicates that derivatives of pyrrolidine can exhibit anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives possess enhanced anticancer activity against various cell lines, including M-Hela tumor cells, outperforming standard treatments like tamoxifen in vitro .

Antibacterial Activity

Recent studies have explored the antibacterial properties of pyrrolidine derivatives. Compounds similar to this compound have demonstrated effectiveness in inhibiting bacterial biofilm formation, which is crucial in treating chronic infections . This suggests that the compound could be further developed as an antibacterial agent.

Building Block for Complex Molecules

Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Case Studies

StudyApplicationFindings
PMC6749236Anticancer ActivityDemonstrated improved survival rates in animal models treated with pyrrolidine derivatives .
PMC7999514Antitumor ActivityEvaluated the efficacy of novel compounds derived from pyrrolidines against triple-negative breast cancer cell lines .
Aladdin ScientificChemical SynthesisHighlighted the compound's role as a precursor for developing bioactive small molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights structural analogs and their differentiating features:

Compound Name Key Substituents Molecular Formula MW (g/mol) Optical Rotation ([α]²⁵D) Key Applications References
Target Compound 4-hydroxy, 2-(methoxymethyl) C₁₀H₁₉NO₄ 217.26 Not explicitly reported Anticancer intermediate
tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate 4-hydroxy, 2-(4-octylphenyl)acetyl C₂₅H₃₇NO₄ 427.56 Not reported Dual-acting anticancer agents
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate 4-amino, 2-(methoxymethyl) C₁₁H₂₂N₂O₃ 230.30 Not reported Peptide synthesis
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate 2-hydroxymethyl, 4-methylsulfonyloxy C₁₁H₂₁NO₆S 295.35 Not reported Reactive intermediate for sulfation
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate 2-methoxyethyl, 4-octylphenyl C₂₆H₄₃NO₃ 417.63 [α]²⁵D = −55.0 (c 0.20, CHCl₃) Anticancer activity
Key Observations:

Substituent Effects on Lipophilicity: The 4-octylphenylacetyl group in analogs (e.g., C₂₅H₃₇NO₄) increases molecular weight (~427 g/mol) and lipophilicity, enhancing membrane permeability for anticancer applications . The methoxymethyl group in the target compound balances hydrophilicity and steric bulk, favoring solubility in polar solvents .

Stereochemical Impact :

  • The (2S,4S) configuration in the target compound contrasts with (2S,4R) or (2R,4S) diastereomers (e.g., ), which exhibit distinct NMR profiles and biological activities due to spatial arrangement differences .

Functional Group Modifications: Replacement of the 4-hydroxy group with an amino group (C₁₁H₂₂N₂O₃) introduces basicity, altering reactivity in peptide coupling reactions . Methylsulfonyloxy substitution (C₁₁H₂₁NO₆S) enhances electrophilicity, enabling nucleophilic displacement reactions .

Q & A

Q. How is this compound used as a chiral building block in antiviral agents?

  • Case Study : Derivatives like (2S,4R)-4-hydroxy-2-(4-octylphenylacetyl)pyrrolidine show anti-HCV activity. The methoxymethyl group enhances solubility, while the Boc group facilitates late-stage deprotection .

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